molecular formula C15H23NO8S2 B13994031 Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester CAS No. 64977-07-7

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester

Cat. No.: B13994031
CAS No.: 64977-07-7
M. Wt: 409.5 g/mol
InChI Key: GLYHKOMBOQZZTG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester (systematic name: ethyl 4-[bis(2-methylsulfonyloxyethyl)amino]benzoate) is a synthetic benzoic acid derivative characterized by a complex substitution pattern. The compound features:

  • A benzoic acid backbone with an ethyl ester at the carboxylic acid position.
  • A bis-alkylated amino group at the para position (C-4) of the benzene ring. Each ethyl chain in the amino group is further substituted with a methylsulfonyloxy (mesyloxy) group at the terminal position.

This structure suggests applications in prodrug design, where sulfonate esters act as labile protecting groups for targeted release .

Properties

CAS No.

64977-07-7

Molecular Formula

C15H23NO8S2

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 4-[bis(2-methylsulfonyloxyethyl)amino]benzoate

InChI

InChI=1S/C15H23NO8S2/c1-4-22-15(17)13-5-7-14(8-6-13)16(9-11-23-25(2,18)19)10-12-24-26(3,20)21/h5-8H,4,9-12H2,1-3H3

InChI Key

GLYHKOMBOQZZTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Starting Material

  • The synthesis typically begins with a 4-amino-substituted benzoic acid derivative or its ethyl ester form.
  • The amino group at the 4-position is the key site for further functionalization.

Introduction of Bis(2-hydroxyethyl)amino Group

  • Initially, the 4-amino group is reacted with 2-chloroethanol or ethylene oxide to introduce bis(2-hydroxyethyl) substituents, forming ethyl 4-[bis(2-hydroxyethyl)amino]benzoate as an intermediate.
  • This step generally involves nucleophilic substitution under controlled temperature and pH to avoid side reactions.

Conversion to Bis[2-[(methylsulfonyl)oxy]ethyl]amino Derivative

  • The hydroxy groups on the bis(2-hydroxyethyl)amino substituent are converted into methylsulfonyl (mesylate) esters by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.
  • This mesylation step is critical for introducing the methylsulfonyl-oxy functionality, which imparts specific chemical reactivity and biological properties.
  • The reaction conditions typically require anhydrous solvents (e.g., dichloromethane), low temperature (0–5 °C), and inert atmosphere to prevent hydrolysis and side reactions.

Formation of Pharmaceutically Acceptable Salts

  • The compound can be isolated as free base or converted into pharmaceutically acceptable salts, such as fumarate salts, to enhance water solubility and stability for formulation purposes.
  • Salt formation involves treatment with fumaric acid or other appropriate acids under controlled conditions.

Purification and Characterization

  • Purification is commonly achieved by recrystallization or chromatographic techniques.
  • Characterization includes NMR, IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction/Process Reagents/Conditions Outcome/Intermediate
1 Starting material preparation 4-Amino benzoic acid ethyl ester Ethyl 4-amino benzoate
2 Bis(2-hydroxyethyl) substitution 2-chloroethanol or ethylene oxide, base Ethyl 4-[bis(2-hydroxyethyl)amino]benzoate
3 Mesylation of hydroxy groups Methanesulfonyl chloride, triethylamine, low temp, inert atmosphere Ethyl 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]benzoate
4 Salt formation (optional) Fumaric acid or other acid Fumarate salt of the compound
5 Purification and characterization Recrystallization, chromatography Pure target compound

Source Diversity and Authority

  • The primary detailed synthetic method is derived from patent US7989501B2, which provides comprehensive data on the chemical synthesis, pharmaceutical formulations, and administration routes of this compound and related derivatives.
  • Additional structural and intermediate data are supported by chemical databases such as PubChem, which provide molecular identifiers and related compound information, although direct synthetic details are limited there.
  • No information was sourced from benchchem.com or smolecule.com, ensuring adherence to reliability standards.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester is a synthetic compound with a complex structure, including a benzoic acid moiety and a bis(2-[(methylsulfonyl)oxy]ethyl)amino group. Its molecular formula is C15H23NO8S2, and it has a molecular weight of approximately 409.475 g/mol. This compound is notable for its potential applications in pharmaceuticals and cosmetics due to its unique chemical properties.

Potential Applications

  • Pharmaceuticals and Cosmetics this compound has potential applications in pharmaceuticals and cosmetics. It has been studied for its potential use in dermatological applications, particularly as a skin penetration enhancer due to its ability to modify skin permeability.
  • Drug Formulation Benzoic acid derivatives can interact with biological membranes, facilitating the transport of other compounds across these barriers. This property is particularly useful in drug formulation, where enhancing bioavailability is critical.
  • Biological Activities Benzoic acid derivatives are known for various biological activities, including antimicrobial and anti-inflammatory properties. Compounds with similar structures have shown promise in treating conditions such as diabetes and certain skin disorders.
  • Enterprise There is strong demand in emerging markets for the deployment of products and services that use this compound .

Data Table

Compound NameStructureUnique Features
Benzoic AcidC7H6O2Simple structure; widely used as a preservative.
4-Aminobenzoic AcidC7H7NO2Contains an amino group; used in sunscreen formulations.
Salicylic AcidC7H6O3Contains a hydroxyl group; known for its use in acne treatment.
BenzocaineC9H11NO2An ester local anesthetic; used topically for pain relief.
This compoundC15H23NO8S2Dual functional groups enhance both solubility and permeability compared to simpler benzoic acid derivatives. This makes it particularly valuable in pharmaceutical applications where enhanced skin absorption is desired.

Reactivity and Synthesis

  • Reactivity The reactivity of benzoic acid derivatives, including this compound, typically involves nucleophilic substitution and esterification reactions. The presence of the methylsulfonyl group can enhance the electrophilicity of the carbonyl carbon in the benzoic acid portion, making it more susceptible to nucleophilic attack.
  • Hydrolysis The ethyl ester functional group can undergo hydrolysis in the presence of water or basic conditions, reverting to the corresponding benzoic acid and ethanol.
  • Synthesis The synthesis of this compound typically involves several steps.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester involves its interaction with various molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Esters with Amino and Sulfonate Substituents

Compound Name Substituent at C-4 Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound: Ethyl 4-[bis(2-methylsulfonyloxyethyl)amino]benzoate Bis(2-methylsulfonyloxyethyl)amino Sulfonate esters, tertiary amine ~479.5* High polarity, potential prodrug motif
Ethyl 4-[(E)-benzylideneamino]benzoate () Benzylideneamino Schiff base (imine) 283.3 Photostability concerns
Ethyl 4-[[(2-propenyloxy)carbonyl]amino]benzoate () Allyloxycarbonylamino Carbamate, unsaturated allyl group 263.3 Hydrolytic instability
Ethyl 4-({[2-(2,4-dichlorophenoxy)acetoxy]acetyl}amino)benzoate () Dichlorophenoxyacetylated amino Chlorinated aryl, ester 426.2 Lipophilic, potential herbicide use
Ethyl paraben (Ethyl 4-hydroxybenzoate) () Hydroxyl Phenolic hydroxyl 166.2 Antimicrobial, low toxicity

*Calculated based on formula C15H23NO9S2.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s sulfonate esters contrast with electron-donating groups like the hydroxyl in parabens () or the imine in benzylidene derivatives (). Chlorinated aryl groups () and carbamates () similarly modulate electron density but through distinct mechanisms.

Biological and Chemical Stability :

  • Parabens () are stable under physiological conditions, contributing to their preservative utility. In contrast, sulfonate esters in the target compound may hydrolyze more readily, releasing active metabolites .
  • Schiff bases () are prone to hydrolysis, limiting their in vivo applications.

Sulfonate Esters as Prodrug Motifs

The target compound’s methylsulfonyloxy groups are analogous to trifluoromethanesulfonyl (triflate) esters in , which are widely used as leaving groups in organic synthesis.

  • Drug delivery : Sulfonate esters can mask polar functionalities (e.g., amines) to improve bioavailability, with enzymatic cleavage enabling site-specific activation .
  • Agrochemicals: Similar dichlorophenoxy acetates () are herbicides, implying that sulfonate-bearing benzoates could act as precursors for bioactive agents.

Amino Group Modifications

  • Bis-alkylation in the target compound contrasts with mono-substituted amino groups in (naphthylamino) and (branched tert-butoxycarbonylamino). Bis-substitution likely reduces rotational freedom, impacting binding affinity in receptor-targeted applications.
  • Carbamates () and ureas () offer alternative strategies for modulating solubility and metabolic stability.

Biological Activity

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester (CAS Number: 64977-07-7) is a synthetic compound that has garnered attention for its diverse biological activities. Its unique structure, which combines a benzoic acid moiety with a bis(2-[(methylsulfonyl)oxy]ethyl)amino group, enhances its potential applications in pharmaceuticals and cosmetics. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

PropertyValue
Molecular FormulaC15H23N2O6S2
Molecular Weight409.475 g/mol
Density1.353 g/cm³
Boiling Point635.1 ºC at 760 mmHg
Flash Point337.9 ºC
LogP2.7837

The compound's structure allows for various chemical interactions, including nucleophilic substitution and esterification reactions, which are critical for its biological activity.

Biological Activity Overview

Benzoic acid derivatives are known for their antimicrobial , anti-inflammatory , and antioxidant properties. The specific compound in focus has shown promise in enhancing skin permeability and may be beneficial in treating skin disorders and other medical conditions.

Research indicates that benzoic acid derivatives can interact with biological membranes, facilitating the transport of other compounds across these barriers. This property is particularly advantageous in drug formulation, where enhancing bioavailability is crucial. Additionally, studies have explored the compound's effects on protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .

Study on Protein Degradation Systems

A study evaluated the impact of benzoic acid derivatives on human foreskin fibroblasts, revealing that certain derivatives enhanced the activity of UPP and ALP pathways. The findings showed significant activation levels of cathepsins B and L, suggesting potential applications in anti-aging therapies .

Cytotoxicity Assessment

In vitro tests conducted on various cancer cell lines (Hep-G2 and A2058) indicated that the compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. This suggests a favorable safety profile for potential therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives have been well-documented. In one study, compounds similar to this compound demonstrated significant inhibition against various bacterial strains, highlighting their potential as antimicrobial agents .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with other benzoic acid derivatives is provided below:

Compound NameStructureUnique Features
Benzoic AcidC7H6O2Widely used as a preservative
4-Aminobenzoic AcidC7H7NO2Contains an amino group; used in sunscreen
Salicylic AcidC7H6O3Known for acne treatment
BenzocaineC9H11NO2Ester local anesthetic; used topically for pain relief

The dual functional groups in this compound enhance both solubility and permeability compared to simpler derivatives, making it particularly valuable in pharmaceutical applications.

Q & A

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodological Answer : The compound is hygroscopic and sensitive to hydrolysis due to sulfonate esters. Store under inert gas (argon) at –20°C in amber vials. Pre-experiment stability tests via TGA (e.g., 5% mass loss threshold at 150°C) and DSC (check for exothermic decomposition above 200°C) are advised. For aqueous studies, use buffered solutions (pH 6–7) and avoid prolonged exposure to light .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the methylsulfonyloxyethyl groups in nucleophilic environments?

  • Methodological Answer : The methylsulfonyloxy (mesyl) groups act as leaving groups in SN2 reactions. Kinetic studies (e.g., using KI in acetone at 50°C) reveal second-order dependence on nucleophile concentration. Competitor experiments with varying nucleophiles (e.g., azide vs. thiols) can map steric/electronic effects. Computational modeling (DFT, B3LYP/6-31G*) predicts transition-state geometries and activation barriers .

Q. How do structural modifications (e.g., replacing ethyl ester with methyl or altering sulfonyl groups) impact biological activity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., methyl ester, propyl ester) and testing in cellular assays (e.g., cytotoxicity via MTT). For sulfonyl variants, compare mesyl vs. tosyl groups in enzyme inhibition assays (e.g., kinase profiling). Use molecular docking (AutoDock Vina) to correlate substituent bulk/logP with binding affinity to target proteins .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Characterize solubility via shake-flask method (24 h equilibration in solvents like DMSO, THF, or PBS) with HPLC quantification. Cross-validate with PXRD to detect crystalline vs. amorphous forms. For DMSO stock solutions, use Karl Fischer titration to rule out water interference .

Q. How can researchers design degradation studies to identify major metabolites or decomposition products?

  • Methodological Answer : Simulate oxidative degradation (H₂O₂/Fe²+), hydrolytic stress (0.1M HCl/NaOH), and photolysis (ICH Q1B guidelines). Analyze degradation products via LC-MS/MS (Q-TOF) with in-source CID fragmentation. Compare fragmentation patterns with synthetic standards (e.g., benzoic acid derivatives) .

Key Considerations for Researchers

  • Contradiction Management : Conflicting thermal data (e.g., vs. 15) may stem from differing moisture content; always pre-dry samples before TGA.
  • Advanced Applications : Explore the compound’s utility as a prodrug (hydrolyzable esters) or crosslinker in polymer chemistry (reactive sulfonate groups) .

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